molecular formula C7H8Cl2N2 B8222795 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

Cat. No.: B8222795
M. Wt: 191.05 g/mol
InChI Key: ZZNFMTXPSOJGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound with the molecular formula C₇H₇ClN₂·HCl and a molecular weight of 195.06 g/mol . Its structure features a pyrrolidine ring fused to a pyridine ring at the [3,4-c] position, with a chlorine substituent at the 4-position of the pyridine moiety. The hydrochloride salt enhances solubility, making it a valuable building block in medicinal chemistry and drug discovery . Key physicochemical properties include collision cross-sections ranging from 127.4–141.1 Ų (predicted for various charge states) and stability under inert storage conditions .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-6-4-9-3-5(6)1-2-10-7;/h1-2,9H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNFMTXPSOJGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Ester Intermediate and Acid-Mediated Cyclization

A pivotal method for synthesizing the pyrrolo[3,4-c]pyridine core involves the cyclization of ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate. In a representative procedure, refluxing this ester with concentrated hydrochloric acid facilitates both cyclization and hydrochloride salt formation. The reaction proceeds via acid-catalyzed cleavage of the ester group, followed by intramolecular cyclization to form the dihydro-pyrrolopyridine framework. Subsequent treatment with acetone yields the crystalline hydrochloride salt with near-quantitative efficiency (100% yield).

Reaction Conditions:

  • Reagent: Concentrated HCl

  • Temperature: Reflux (~110°C)

  • Duration: 15 hours

  • Workup: Evaporation, trituration with acetone

This method is advantageous due to its simplicity and high yield, though it requires careful control of acid concentration to avoid over-chlorination or decomposition.

Chlorination Strategies for Pyrrolopyridine Derivatives

Electrophilic Chlorination at the 4-Position

Introducing the chlorine substituent at the 4-position of the pyrrolopyridine ring is critical for achieving the target structure. Patent literature describes chlorination using reagents such as iodine monochloride (ICl) in acetic acid. For example, 4-amino-2-bromopyridine undergoes iodination with ICl to yield 2-bromo-5-iodopyridin-4-amine, which is subsequently chlorinated via nucleophilic aromatic substitution.

Key Steps:

  • Iodination: Treatment of 4-amino-2-bromopyridine with ICl in acetic acid at 75°C for 3 hours.

  • Chlorination: Displacement of iodine using chloride sources (e.g., HCl, Cl₂) in polar aprotic solvents.

Challenges:

  • Competing side reactions (e.g., over-halogenation) necessitate precise stoichiometry.

  • Purification via silica chromatography is often required to isolate the desired isomer.

One-Pot Synthesis via Formamidine Condensation

Condensation and Cyclization with Formamidine Salts

A patent method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis employs formamidine salts and alkalis for one-pot cyclization. While targeting a different heterocycle, this approach highlights the utility of formamidine in constructing chlorinated nitrogenous rings. Adapting this protocol could involve:

  • Condensation: Reacting 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate.

  • Cyclization: Base-mediated intramolecular attack to form the pyrrolopyridine ring.

Conditions:

  • Temperature: 0–110°C (stepwise)

  • Base: Sodium or potassium hydroxide

  • Yield: 70–90% for analogous compounds

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Acid-mediated cyclizationConcentrated HCl100%High yield, simple workupRequires harsh acidic conditions
Electrophilic chlorinationICl, HCl38–64%Selective halogenationMulti-step purification needed
Pd-catalyzed couplingPd(OAc)₂, alkynes60–85%Modular functionalizationHigh catalyst loading, specialized ligands
Formamidine condensationFormamidine salt, NaOH70–90%One-pot synthesis, scalableLimited substrate scope

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in Pd-catalyzed reactions but may complicate product isolation.

  • Stepwise temperature control (e.g., 0–50°C for condensation, 50–110°C for elimination) minimizes side reactions in one-pot syntheses.

Catalytic Systems

  • Pd(OAc)₂/PCy₃·HBF₄ enables efficient C–H activation but requires inert atmospheres.

  • Methanesulfonyl chloride aids in protecting amino groups during halogenation steps .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states and functional groups on the pyrrolopyridine core .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a range of pharmacological activities:

  • Anticancer Activity:
    • Studies have shown that compounds based on the pyrrolo[3,4-c]pyridine framework can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against breast and lung cancer cells .
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial effects against bacteria and fungi. Certain derivatives have shown promising results in inhibiting the growth of resistant strains .
  • Anti-inflammatory Effects:
    • Research highlights the anti-inflammatory potential of pyrrolo[3,4-c]pyridine derivatives, suggesting their use in treating inflammatory diseases .
  • Neurological Applications:
    • Given its structure, there is ongoing investigation into its potential as a treatment for neurological disorders such as epilepsy and depression due to its effects on neurotransmitter systems .

Synthetic Routes

The synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves multi-step organic reactions. Recent studies have focused on optimizing synthetic pathways to improve yield and reduce costs:

  • Key Reagents:
    • Starting materials often include substituted anilines and various carbonyl compounds.
  • Reaction Conditions:
    • Common methods include cyclization reactions under acidic conditions to form the pyrrolo ring structure .

Case Study 1: Anticancer Activity

In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized several derivatives of pyrrolo[3,4-c]pyridine and evaluated their anticancer properties. The results indicated that specific substitutions on the pyrrolo ring significantly enhanced cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]pyridine-1,3,6-trione Derivatives
  • Example : 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione.
    • Key Features : The trione scaffold introduces three ketone groups, enhancing hydrogen-bonding interactions.
    • Activity : Exhibits IC₅₀ = 6–22 µM against HIV-1 integrase (IN), with resistance to mutations (e.g., G140S/Q148H) compared to raltegravir .
    • Comparison : The target compound lacks the trione moiety, which is critical for IN inhibition. Instead, its chloro substituent may favor hydrophobic interactions in binding pockets.
7-Amino-2-Benzyl-4-Methyl Derivatives
  • Example: 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione. Key Features: An oxadiazole substituent improves metabolic stability and antimycobacterial activity. Activity: MIC₉₀ < 0.15 µM against Mycobacterium tuberculosis (Mtb), with low cytotoxicity . Comparison: The target compound’s lack of oxadiazole or amino groups limits its direct antimicrobial utility but highlights the importance of substituent diversity for activity optimization.

Fluorescent and Photophysical Analogues

4-Hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT)
  • Key Features : Exhibits a large Stokes shift (~100 nm ), high photostability, and solvation-independent fluorescence decay .

Structural Isomers and Ring-Fusion Variants

4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
  • Structure : Pyrimidine ring fused to pyrrole at [2,3-d] position.
  • Activity : Intermediate in HCV replication inhibitors .
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Structure : Pyrrolidine fused to pyridine at [2,3-b] position.
  • Properties : Similar molecular weight (154.60 g/mol ) but distinct ring fusion alters spatial orientation .
  • Comparison : The [3,4-c] fusion in the target compound creates a planar conformation, favoring π-π stacking interactions absent in the [2,3-b] isomer.
3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride
  • Use : Industrial-grade intermediate with 90% purity .
  • Comparison: The pyrano ring introduces oxygen, increasing polarity but reducing metabolic stability compared to the pyrrolo-pyridine scaffold .
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
  • Structure : Additional hydrogenation at the 5,6-positions.
  • Synthetic Utility : Used in Grignard reactions to synthesize nitroxides .
  • Comparison : The dihydro form offers reduced aromaticity, altering reactivity in radical-based applications .

Biological Activity

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine; hydrochloride (CAS No. 2387597-05-7) is a compound that belongs to the pyrrolo[3,4-c]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula: C₇H₇ClN₂·HCl
  • Molecular Weight: 191.06 g/mol
  • PubChem CID: 138755900

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a wide range of biological activities including:

  • Analgesic and Sedative Effects: Many compounds in this class have been studied for their potential to alleviate pain and induce sedation.
  • Anticancer Properties: Several derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Some pyrrolo[3,4-c]pyridine derivatives demonstrate activity against bacterial and fungal pathogens.
  • Antidiabetic Effects: Certain compounds enhance insulin sensitivity and glucose uptake in adipocytes.

1. Analgesic and Sedative Activity

A review highlighted that pyrrolo[3,4-c]pyridine derivatives are effective as analgesics and sedatives. For instance, compounds were tested in models of pain and anxiety, showing significant efficacy compared to control groups, indicating their potential for treating conditions like chronic pain and anxiety disorders .

2. Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that specific derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity to non-cancerous cells .

CompoundCancer Cell LineIC50 (µM)Toxicity to Non-Cancer Cells
Compound AOvarian15Low
Compound BBreast20Moderate

3. Antimicrobial Activity

Research has shown that certain derivatives possess antimicrobial properties. For example, Mannich bases derived from pyrrolo[3,4-c]pyridine exhibited moderate activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

4. Antidiabetic Effects

In vitro studies indicated that some pyrrolo[3,4-c]pyridine derivatives improved insulin sensitivity in mouse adipocytes by up to 37.4% at optimal concentrations . This suggests a promising avenue for developing new antidiabetic agents.

Case Study 1: Antitumor Activity

A specific derivative was synthesized and tested for its antitumor activity against ovarian cancer cells. The compound demonstrated an EC50 value of 1.65 µM with a therapeutic index (TI) of 7.98, indicating a favorable safety profile alongside its efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of pyrrolo[3,4-c]pyridine derivatives aimed at enhancing their antimicrobial properties. The results showed significant inhibition of bacterial growth with minimal toxicity to human cells, highlighting the potential for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, and how is the hydrochloride salt formed?

The synthesis typically involves cyclization of pyrrolidine-pyridine precursors followed by chlorination. For example, hydrochlorination is achieved by treating the free base with HCl in aqueous or alcoholic media under controlled temperatures (0–50°C). The reaction duration (e.g., 2–24 hours) and stoichiometric HCl ratios are critical for maximizing yield and purity . Post-synthesis, the hydrochloride salt is crystallized by solvent evaporation or anti-solvent addition, with purity verified via HPLC or LC-MS.

Q. How can the structural identity of this compound be confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, with characteristic shifts for the pyrrolidine ring (δ 2.5–4.0 ppm) and aromatic pyridine protons (δ 7.0–8.5 ppm).
  • X-ray Crystallography : Resolves the 3D structure, confirming the fused bicyclic system and chloride/hydrochloride positions. For example, π-π stacking interactions between aromatic systems are often observed in related pyrrolo-pyridines .
  • Elemental Analysis : Validates the molecular formula (e.g., C7_7H8_8ClN2_2·HCl) with <0.3% deviation.

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

The hydrochloride salt is polar and soluble in water, DMSO, or methanol. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (PBS, pH 7.4). Sonication or gentle heating (≤40°C) may aid dissolution. Precipitation in low-pH conditions (<3) suggests protonation of the pyridine nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this scaffold?

  • Core Modifications : Introduce substituents at the 2-, 3-, or 4-positions of the pyrrolidine or pyridine rings to assess steric/electronic effects. For example, methyl or ethyl groups may enhance lipophilicity, while halogens (F, Br) improve target binding .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer proliferation). Use computational docking to prioritize candidates with favorable binding energies .

Q. What analytical strategies resolve contradictions in reported impurity profiles for this compound?

  • HPLC-MS/MS : Detect and quantify trace impurities (e.g., dechlorinated byproducts or oxidation products) using reverse-phase C18 columns and gradient elution.
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation pathways. Compare results with pharmacopeial standards (e.g., EP/BP impurity guidelines) .
  • Multivariate Analysis : Apply design of experiments (DoE) to correlate reaction conditions (temperature, pH) with impurity formation .

Q. How does the hydrochloride salt form influence stability under long-term storage?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity.
  • Crystal Packing Analysis : Use X-ray powder diffraction (XRPD) to assess polymorphic transitions. Stable forms often exhibit tight packing with hydrogen bonds between Cl⁻ and NH groups .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Pharmacokinetics : Administer orally or intravenously in rodents to measure bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations.
  • Disease Models : Test efficacy in xenograft models (e.g., T-cell malignancies) if preliminary in vitro data show antiproliferative activity, as seen in structurally related compounds like forodesine hydrochloride .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield .
  • Data Validation : Cross-validate NMR and LC-MS results with reference standards from authoritative databases (e.g., PubChem, ECHA) .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies, including Institutional Animal Care and Use Committee (IACUC) approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.